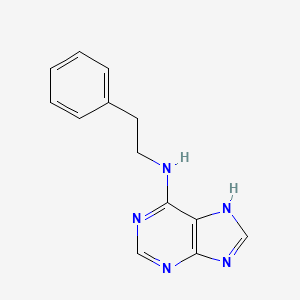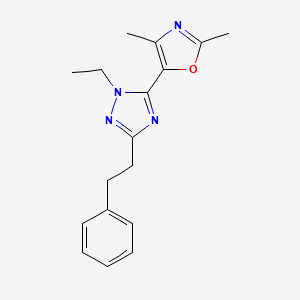
6-(2-fluoro-6-isopropoxyphenyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"6-(2-fluoro-6-isopropoxyphenyl)pyridin-3-amine" is a compound likely of interest due to its unique chemical structure, which suggests potential for various applications in materials science, pharmaceuticals, and organic chemistry. Its structural components, including the fluorine and isopropoxy groups attached to a phenyl ring and a pyridin-3-amine moiety, hint at complex interactions and properties that merit detailed exploration.
Synthesis Analysis
While specific synthesis routes for "6-(2-fluoro-6-isopropoxyphenyl)pyridin-3-amine" were not identified, related research highlights the importance of pyridine derivatives in the synthesis of high-performance polymers and complex organic molecules. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized and used to create polyimides exhibiting excellent thermal and mechanical properties (Guan et al., 2015). Such methodologies, involving multi-step synthetic routes, could be adapted for the synthesis of our compound of interest.
Molecular Structure Analysis
The molecular structure of pyridine derivatives significantly influences their physical and chemical properties. X-ray crystallography and density functional theory (DFT) studies provide insights into the conformation, electronic structure, and intermolecular interactions of these molecules. For example, analysis of a related compound revealed a planar structure with significant NH…OC hydrogen bonding, suggesting that similar structural features could be expected for "6-(2-fluoro-6-isopropoxyphenyl)pyridin-3-amine" (Amirnasr et al., 2002).
Chemical Reactions and Properties
Pyridine derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for functionalization. For instance, the presence of substituents on the pyridine ring can influence reactivity towards nucleophilic substitution, electrophilic substitution, and coordination with metal ions. These reactions enable the synthesis of complex molecules and materials with tailored properties.
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, thermal stability, and optical transparency, are critical for their practical applications. For example, fluorinated pyridine-bridged aromatic poly(ether-imide)s derived from related compounds exhibit good solubility in common organic solvents, high thermal stability, and excellent optical transparency (Wang et al., 2008). These properties suggest that "6-(2-fluoro-6-isopropoxyphenyl)pyridin-3-amine" may also display similar desirable physical characteristics.
properties
IUPAC Name |
6-(2-fluoro-6-propan-2-yloxyphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-9(2)18-13-5-3-4-11(15)14(13)12-7-6-10(16)8-17-12/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDIVIDTGBIISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C2=NC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)
![N-[(5-cyclopropylisoxazol-3-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5664158.png)
![N,N'-[1,4-piperazinediylbis(methylene)]diacetamide](/img/structure/B5664159.png)



![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5664180.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)